molecular formula C5H2F3N3 B2625350 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile CAS No. 1935440-02-0

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile

Cat. No. B2625350
CAS RN: 1935440-02-0
M. Wt: 161.087
InChI Key: VMARNLNIJSDAQF-UHFFFAOYSA-N
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Description

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often incorporated into organic motifs due to its unique properties .

Scientific Research Applications

Synthesis of Pyrazolo and Imidazo Derivatives

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile is used in the synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones and imidazo[4,5-d][1,2,3]triazin-4-ones, which are structurally related to purines and exhibit a wide range of biological activities (Colomer & Moyano, 2011).

Preparation of Nitro-Imidazole Carbonitriles

The compound is used in the first syntheses of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its derivatives. These carbonitriles are obtained by treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution (Suwiński & Świerczek, 1998).

Facilitating Multi-Component Synthesis

The compound plays a role in the facile, chemo- and regioselective multi-component assembly of imidazo[1,2-b]pyrazoles. It is used as a trifunctional building block in a one-pot two-step synthesis protocol, demonstrating its utility in constructing diverse chemical libraries (Demjén et al., 2014).

Synthesis of Thieno-Extended Purines

It is utilized in the synthesis of 1-Benzyl-4-bromoimidazole-5-carbonitriles, leading to the formation of thieno-extended purines. This showcases its application in the development of novel ring systems and potential therapeutic agents (Hawkins et al., 1995).

Development of Green Chemistry Catalysts

The compound is involved in the design of 1H-imidazol-3-ium trinitromethanide as a green, recyclable nanostructured ionic liquid (NIL) catalyst. This catalyst is used for synthesizing imidazo[1,2-a]pyrimidine-3-carbonitriles, highlighting its role in sustainable chemistry applications (Yarie et al., 2018).

Prebiotic Synthesis and Purine Formation

Research indicates that derivatives of this compound can be cyclized to mono- and di-substituted purines, providing insights into prebiotic chemistry and the origins of life (Sanchez et al., 1968).

Future Directions

Trifluoromethyl-containing compounds have been the focus of many research studies due to their importance in pharmaceuticals, agrochemicals, and materials . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)-1H-imidazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3/c6-5(7,8)4-3(1-9)10-2-11-4/h2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMARNLNIJSDAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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